6-Methyl-3-nitropicolinonitrile
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Overview
Description
6-Methyl-3-nitropicolinonitrile is an organic compound with the molecular formula C7H5N3O2 It is a derivative of picolinonitrile, characterized by the presence of a methyl group at the 6-position and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitropicolinonitrile typically involves the nitration of 6-methylpicolinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of microreactors can also be advantageous due to their high mass transfer efficiency and precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitropicolinonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 6-Methyl-3-aminopicolinonitrile.
Substitution: 6-Methyl-3-substituted picolinonitrile derivatives.
Oxidation: 6-Carboxy-3-nitropicolinonitrile.
Scientific Research Applications
6-Methyl-3-nitropicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceuticals: It is used in the development of potential pharmaceutical agents due to its ability to undergo various chemical transformations.
Material Science: It can be used in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitropicolinonitrile is primarily based on its ability to participate in various chemical reactions. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The nitrile group can also participate in reactions, providing a site for further functionalization. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-nitropicolinonitrile: Similar structure but with the nitro group at the 4-position.
3-Methyl-4-nitropicolinonitrile: Similar structure but with the methyl group at the 3-position and the nitro group at the 4-position.
Uniqueness
6-Methyl-3-nitropicolinonitrile is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This specific arrangement allows for unique pathways in organic synthesis that are not possible with other isomers .
Properties
IUPAC Name |
6-methyl-3-nitropyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDGIPJZTYZBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443648 |
Source
|
Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187242-90-6 |
Source
|
Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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